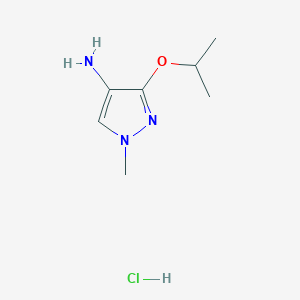![molecular formula C8H8O2 B6284524 bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid CAS No. 698-40-8](/img/new.no-structure.jpg)
bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, also known as 2,5-norbornadiene-2-carboxylic acid, is a bicyclic compound with the molecular formula C8H8O2. It is a derivative of norbornadiene, featuring a carboxylic acid functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include:
Diels-Alder Reaction: Cyclopentadiene and maleic anhydride are reacted in an inert solvent such as toluene at elevated temperatures (around 80-100°C) to form the adduct.
Hydrolysis: The adduct is then hydrolyzed using aqueous sodium hydroxide to form the corresponding dicarboxylic acid.
Decarboxylation: The dicarboxylic acid undergoes thermal decarboxylation to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid involves its ability to participate in various chemical reactions due to its strained bicyclic structure and reactive double bonds. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. Its carboxylic acid group can undergo typical acid-base reactions, forming salts and esters. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid can be compared with other similar compounds such as:
Bicyclo[2.2.1]hept-2-ene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride functional group, leading to different reactivity and applications.
2,5-Norbornadiene: Similar bicyclic structure but without the carboxylic acid group, used primarily as a ligand in coordination chemistry.
The uniqueness of this compound lies in its combination of a strained bicyclic structure with a reactive carboxylic acid group, making it versatile for various chemical transformations and applications.
Properties
CAS No. |
698-40-8 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid |
InChI |
InChI=1S/C8H8O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,4-6H,3H2,(H,9,10) |
InChI Key |
UQVRZNHHPWZGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



